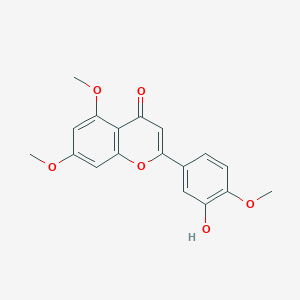

3'-Hydroxy-5,7,4'-trimethoxyflavone

描述

Isolation and Characterization from Natural Plant Sources

The flavonoid 3'-Hydroxy-5,7,4'-trimethoxyflavone has been identified and isolated from several distinct plant species, highlighting its presence across different botanical families. Its discovery in these plants has often been part of broader phytochemical investigations aimed at identifying bioactive compounds.

Research into the medicinal plant Zeyheria montana, a member of the Bignoniaceae family used in Brazilian folk medicine, led to the identification of this compound. nih.gov A bio-guided assay of the leaf dichloromethane (B109758) extract of Zeyheria montana identified this compound as one of the two major flavonoids present, alongside 6-hydroxy-5,7-dimethoxyflavone. nih.gov These compounds were found to exhibit antioxidant and immunomodulatory effects, which supports the traditional use of the plant as an anti-inflammatory agent. nih.govchemfaces.com Further studies on the leaves of Zeyheria montana have also isolated other methoxylated flavonoids, underscoring the plant's role as a significant source of these types of compounds. nih.gov

The presence of this compound has been reported in Aglaia odorata (Meliaceae) and Scoparia dulcis (Scrophulariaceae). nih.gov Aglaia odorata, a traditional herbal medicine, has been the subject of phytochemical investigations that have isolated various constituents, including other flavonoids and triterpenes with anti-inflammatory properties. researchgate.netznaturforsch.com Scoparia dulcis, commonly known as sweet broomweed, is recognized in traditional medicine for a variety of therapeutic uses and has been found to contain numerous phytochemicals, including a range of flavonoids and terpenoids. amazonaws.comnih.gov

This compound has also been isolated from Cucubalus baccifer (L.), a plant belonging to the Caryophyllaceae family. medchemexpress.com

Related Flavones and Their Sources

The study of this compound is often contextualized by the examination of other structurally similar flavonoids found in the plant kingdom.

Lippia nodiflora, a perennial herb from the Verbenaceae family, is a rich source of various flavonoids. ajrconline.org Phytochemical analyses have identified compounds such as nodifloretin, lippiflorin A, and lippiflorin B. ajrconline.orgarchivepp.com Studies have also isolated phenylethanoid glycosides and other flavonoids like 6-hydroxyluteolin (B91113) and its 7-O-glycoside from this plant. iosrphr.orgresearchgate.net The presence of these flavonoids is linked to the plant's traditional use in treating conditions like joint pain and urinary disorders. nih.gov

Vitex pinnata, a member of the Lamiaceae family, has been shown to contain a variety of flavonoids in its bark and leaves. researchgate.netsocfindoconservation.co.idsumateraconnect.or.id Phytochemical screenings have confirmed the presence of alkaloids, tannins, and flavonoids, with the total flavonoid content in the bark's methanol (B129727) extract being notably high. researchgate.netsumateraconnect.or.idresearchgate.net Specific flavonoids identified in Vitex pinnata include viscioside, apigenin, and luteolin. socfindoconservation.co.id The plant is used traditionally for treating ailments such as stomach-aches and fevers, and its extracts have demonstrated antioxidant properties. nih.gov

Related Flavones and Their Sources

Flavonoids from Kaempferia parviflora

Kaempferia parviflora, commonly known as black ginger or Thai ginseng, is a medicinal plant from the Zingiberaceae family, cultivated primarily in Southeast Asia. mdpi.com Its rhizomes are a rich source of polymethoxyflavones, which are major bioactive constituents. mdpi.commdpi.com Phytochemical analyses have successfully isolated numerous flavonoids from K. parviflora. Among the major methoxyflavones identified are 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF). mdpi.commdpi.commdpi.comresearchgate.net In some analyses, 5,7-dimethoxyflavone was found to be the most abundant flavonoid in various extracts, while 5,7,4'-trimethoxyflavone was also present as a major constituent. mdpi.comresearchgate.net The specific flavonoids isolated demonstrate the plant's capacity for extensive methoxylation of the flavonoid core. nih.gov

Table 1: Flavonoids Identified in Kaempferia parviflora

| Compound Name | Reference |

|---|---|

| 5,7,4'-Trimethoxyflavone | mdpi.commdpi.comnih.govnih.govnih.gov |

| 5,7-Dimethoxyflavone | mdpi.commdpi.comresearchgate.netnih.gov |

| 3,5,7-Trimethoxyflavone (B1676842) | mdpi.commdpi.commdpi.com |

| 3,5,7,4'-Tetramethoxyflavone | mdpi.comnih.govnih.gov |

| 5,7,3',4'-Tetramethoxyflavone | nih.govresearchgate.net |

| 3,5,7,3',4'-Pentamethoxyflavone | mdpi.comnih.govnih.gov |

| 5-Hydroxy-7,4'-dimethoxyflavone | mdpi.com |

| 5-Hydroxy-3,7-dimethoxyflavone | mdpi.commdpi.com |

| 5-Hydroxy-7-methoxyflavone | mdpi.commdpi.com |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | mdpi.com |

| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | mdpi.commdpi.com |

| 7,4'-Dimethylapigenin | mdpi.com |

Flavonoids from Pavonia glazioviana (Malvaceae)

Pavonia glazioviana is a Brazilian plant species belonging to the Malvaceae family. bohrium.com Phytochemical investigation of this species has led to the isolation of several methoxylated flavonoids. scielo.brresearchgate.net However, studies have primarily identified flavonoids with different substitution patterns from the target compound of this article. Notably, 5,7-dihydroxy-3,8,4'-trimethoxyflavone was isolated and shown to possess strong antimicrobial activity. bohrium.comscielo.brresearchgate.net This indicates that while the genus Pavonia produces methoxylated flavonoids, the specific isomer this compound has not been reported in the literature for P. glazioviana.

Table 2: Flavonoids Identified in Pavonia glazioviana

| Compound Name | Reference |

|---|---|

| 5,7-Dihydroxy-3,8,4'-trimethoxyflavone | bohrium.comscielo.brbjournal.org |

| 5-Hydroxy-3,7,8,4'-tetramethoxyflavone | bohrium.com |

| 5,7-Dihydroxy-4'-methoxyflavone | bohrium.com |

| 5,7,4'-Trihydroxy-3,8-dimethoxyflavone | bohrium.com |

| 5,7,4'-Trihydroxy-3-methoxyflavone | bohrium.com |

| Acacetin | bohrium.combjournal.org |

| Kaempferol (B1673270) | bohrium.combjournal.org |

| Quercetin | bohrium.combjournal.org |

Flavonoids from Limnophila rugosa and Cheilanthes farinosa

Investigations into the constituents of Limnophila rugosa (Scrophulariaceae) have resulted in the isolation of a minor flavonoid, identified as 5,7-dihydroxy-8,3',5'-trimethoxyflavone. nih.gov Other related species, such as Limnophila heterophylla and Limnophila indica, have been found to contain different trimethoxyflavone isomers, including 5,7-dihydroxy-4',6,8-trimethoxyflavone and 5,6-dihydroxy-4',7,8-trimethoxyflavone. nih.gov

The fern Cheilanthes farinosa is known to produce a waxy coating on its leaves containing flavonoid derivatives. documentsdelivered.comzenodo.org Early studies identified a kaempferol derivative, 7,4-trimethoxy-5-hydroxy-flavone. documentsdelivered.com A more recent analysis established the fern as a new source for 5-hydroxy-3,7,4'-trimethoxyflavone, an isomer of the subject compound where the hydroxyl group is at the C-3 position. zenodo.org Other ferns of the same genus, like Cheilanthes albomarginata and Cheilanthes tenuifolia, also produce a variety of flavonoids, including rutin, quercetin, and various kaempferol glycosides. nih.govresearchgate.netjksus.org

Table 3: Flavonoids Identified in Limnophila and Cheilanthes Species

| Compound Name | Plant Source | Reference |

|---|---|---|

| 5,7-Dihydroxy-8,3',5'-trimethoxyflavone | Limnophila rugosa | nih.gov |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | Cheilanthes farinosa | zenodo.org |

| 7,4-trimethoxy-5-hydroxy-flavone | Cheilanthes farinosa | documentsdelivered.com |

| 5,7-dihydroxy-4',6,8-trimethoxyflavone | Limnophila heterophylla | nih.gov |

Biosynthetic Pathways and Metabolic Engineering Perspectives

The structural complexity and diversity of flavonoids like this compound arise from a series of enzymatic modifications to a common precursor scaffold. Understanding these pathways is crucial for metabolic engineering efforts aimed at producing these valuable compounds.

Enzymatic O-Methylation and Hydroxylation Processes in Flavone (B191248) Biosynthesis

The biosynthesis of flavonoids begins with the phenylpropanoid pathway, which produces the basic chalcone (B49325) skeleton. mdpi.comnih.govyoutube.com This scaffold then undergoes a series of modifications, including hydroxylation and O-methylation, to generate the vast array of flavonoid structures observed in nature.

Hydroxylation: This process involves the addition of hydroxyl (-OH) groups to specific positions on the flavonoid rings and is critical for the biological activity of the resulting molecule. nih.gov Key enzymes in this process are cytochrome P450-dependent monooxygenases. nih.govfrontiersin.org For the B-ring, Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are responsible for adding hydroxyl groups to the 3' and 5' positions, respectively. nih.govnih.gov The formation of a 3'-hydroxy group, as seen in the target compound, is therefore catalyzed by F3'H. nih.govmdpi.com Hydroxylation increases the solubility and stability of flavonoids. frontiersin.org

O-Methylation: Following hydroxylation, O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group, forming a methoxy (B1213986) (-OCH₃) group. mdpi.comwikipedia.orgoup.com This modification alters the flavonoid's chemical properties, such as increasing its lipophilicity. oup.com Plant OMTs can be highly specific, acting on particular hydroxyl groups at defined positions (e.g., C-5, C-7, C-4'). wikipedia.orgmdpi.com The synthesis of this compound would require the sequential action of specific OMTs that methylate the hydroxyl groups at positions 5, 7, and 4' of a polyhydroxylated flavone precursor.

Factors Influencing Flavone Accumulation and Structural Diversity in Plants

The production and accumulation of flavonoids in plants are not static but are dynamically influenced by a combination of genetic and environmental factors. nih.govresearchgate.net These factors regulate the expression of biosynthetic genes, leading to variations in the quantity and type of flavonoids produced. mdpi.com

Environmental Factors:

Light: Light is a primary environmental signal affecting flavonoid biosynthesis. researchgate.net UV radiation, in particular, is a known inducer of flavonoid production, as these compounds can act as UV filters to protect the plant from DNA damage. researchgate.netresearchgate.net The intensity, quality (wavelength), and duration of light exposure can all modulate the expression of key biosynthetic genes like chalcone synthase (CHS). mdpi.comresearchgate.net

Abiotic and Biotic Stress: Plants upregulate flavonoid biosynthesis in response to various stresses. mdpi.comresearchgate.net Abiotic factors such as drought, temperature extremes, and nutrient deficiency can lead to an increased accumulation of flavonoids. researchgate.netmdpi.com Similarly, biotic stresses like fungal infections or herbivory trigger the production of flavonoids, which can act as phytoalexins to defend the plant. oup.comfrontiersin.org

Genetic and Developmental Factors:

Transcriptional Regulation: The flavonoid biosynthetic pathway is tightly controlled at the genetic level by transcription factors, particularly those from the R2R3-MYB family. frontiersin.orgnih.gov These regulatory proteins can activate or repress the expression of multiple structural genes in the pathway, thereby controlling the flux towards specific classes of flavonoids. frontiersin.orgnih.gov

Developmental Stage: The accumulation of flavonoids is often specific to certain tissues (e.g., flowers, fruits, leaves) and developmental stages of the plant. mdpi.comnih.gov This tissue-specific and temporal regulation allows the plant to deploy these compounds where and when they are most needed.

Theoretical Characterization of Molecular Structure and Conformation

Quantum Chemical Calculations for Geometrical Optimization and Electronic Properties

No specific studies detailing the geometrical optimization or electronic properties (such as HOMO-LUMO energies) of this compound through quantum chemical calculations like Density Functional Theory (DFT) were found. Such calculations are crucial for understanding the molecule's stability, reactivity, and electronic behavior.

Analysis of Intramolecular Interactions and Dihedral Angles

Detailed analyses of the intramolecular interactions (like hydrogen bonds) and the specific dihedral angles that define the three-dimensional conformation of this compound are not present in the available literature. While general principles of flavonoid structure suggest a non-planar conformation due to the rotation around the bond connecting the chromone (B188151) core and the B-ring, specific calculated values for this compound are unpublished.

Molecular Electrostatic Potential (MEP) Mapping

Computational Prediction of Reactive Sites and Interaction Regions

A Molecular Electrostatic Potential (MEP) map for this compound, which would predict its reactive sites for electrophilic and nucleophilic attacks and its hydrogen bonding capabilities, has not been published. MEP analysis is a valuable tool for understanding how a molecule will interact with other molecules, including biological targets. For related flavones, MEP maps typically show negative potential around the carbonyl oxygen and other oxygen atoms, indicating sites for electrophilic attack.

Vibrational Frequency Analysis and Assignment

No theoretical or experimental vibrational frequency analysis (FT-IR, Raman) with corresponding assignments for this compound could be located. This type of analysis provides a fingerprint of the molecule and helps to confirm its structure and bonding characteristics by correlating experimental vibrational bands with calculated vibrational modes.

Structure

2D Structure

3D Structure

属性

分子式 |

C18H16O6 |

|---|---|

分子量 |

328.3 g/mol |

IUPAC 名称 |

2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)12(19)6-10/h4-9,19H,1-3H3 |

InChI 键 |

HJYKMYKZGICPGU-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)O |

产品来源 |

United States |

The Chemical Compound: 3 Hydroxy 5,7,4 Trimethoxyflavone

Chemical Structure and Properties

3'-Hydroxy-5,7,4'-trimethoxyflavone is a specific type of hydroxylated polymethoxyflavone. Its chemical structure is defined by a flavone (B191248) backbone with methoxy (B1213986) groups at the C5, C7, and C4' positions, and a hydroxyl group at the C3' position.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H16O6 | nih.gov |

| Molecular Weight | 328.3 g/mol | nih.gov |

| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxychromen-4-one | nih.gov |

| CAS Number | 33554-52-8 | chemfaces.com |

This is an interactive table. Click on the headers to sort.

Natural Occurrence

This compound has been identified and isolated from several plant species. It is a naturally occurring flavonol found in Cucubalus baccifer and Prunus persica. medchemexpress.com It has also been reported in Aglaia odorata and Scoparia dulcis. nih.gov Furthermore, this compound has been identified as a major component in the dichloromethane (B109758) extract of the leaves of Zeyheria montana, a medicinal plant used in Brazilian folk medicine. chemfaces.com It has also been isolated from the leaves of Aglaia gracilis. chemfaces.com

Research Findings on Biological Activities

Scientific investigations into this compound have revealed several potential biological activities.

Research has demonstrated that this compound possesses antioxidant properties. chemfaces.com In a study on Zeyheria montana, this compound, along with 6-hydroxy-5,7-dimethoxyflavone, was identified as a major active component responsible for the antioxidant activity of the plant's leaf extract. chemfaces.com The study also pointed to its immunomodulatory effects. chemfaces.com

Studies have indicated that 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), a structurally related compound, exhibits anti-inflammatory properties. chemfaces.comresearchgate.net It has been shown to significantly inhibit nitric oxide production in lipopolysaccharide-induced inflammation in RAW 264.7 macrophages. chemfaces.com Another related compound, 5-hydroxy-3,7,4'-trimethoxyflavone, has also been reported to have anti-inflammatory and antibacterial activities. researchgate.net

This compound has shown significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC₅₀ value of 1.85 μmol•L⁻¹. chemfaces.com PTP1B is a key enzyme involved in metabolic regulation, making its inhibitors a subject of interest in research.

While direct studies on this compound are limited in this area, research on a closely related isomer, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), has shown interesting results. HTMF was found to have a strong reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2) in human leukemia cells. nih.govelsevierpure.com This compound was more potent than the non-hydroxylated parent compound, 3',4',7-trimethoxyflavone. nih.govelsevierpure.com HTMF was also found to suppress the expression of the BCRP protein. nih.govelsevierpure.com In a separate study, HTMF was shown to inhibit proliferation and induce apoptosis in human breast cancer cells (MCF-7). researchgate.net

Table 2: Summary of Investigated Biological Activities

| Biological Activity | Compound Studied | Key Findings | Source |

|---|---|---|---|

| Antioxidant | This compound | Exhibited antioxidant activity as a major component of Zeyheria montana leaf extract. | chemfaces.com |

| Immunomodulatory | This compound | Possesses immunomodulatory effects. | chemfaces.com |

| Enzyme Inhibition (PTP1B) | This compound | Showed significant inhibitory activity with an IC₅₀ of 1.85 μmol•L⁻¹. | chemfaces.com |

| Reversal of Drug Resistance | 5-hydroxy-3',4',7-trimethoxyflavone (isomer) | Potently reversed BCRP/ABCG2-mediated drug resistance in leukemia cells. | nih.govelsevierpure.com |

| Antiproliferative | 5-hydroxy-3',4',7-trimethoxyflavone (isomer) | Inhibited proliferation and induced apoptosis in MCF-7 breast cancer cells. | researchgate.net |

This is an interactive table. Click on the headers to sort.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3'-Hydroxy-5,7,4'-trimethoxyflavone |

| 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) |

| 3',4',7-trimethoxyflavone |

| 6-hydroxy-5,7-dimethoxyflavone |

| 5-hydroxy-3,7,4'-trimethoxyflavone |

| Luteolin |

| Naringenin |

| Butein |

| 5-Demethylnobiletin |

| 5-Demethyltangeretin |

| Hesperidin |

| Nobiletin |

| Tangeretin |

| Genistein |

| 5-hydroxy-6,7,4'-trimethoxyflavone |

| Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) |

| 4',5,7-trihydroxyflavanone |

| 3',4',5,7-tetrahydroxyflavanone |

| 5,7,3',4'-tetramethoxyflavone |

| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone |

| 5-fluoro-3',4',7-trimethoxyflavone |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone |

| 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) |

| Hoechst 33342 |

| Rocaglamide |

| Desmethylrocaglamide |

| Aglafoline |

| Marikarin |

| 3'-hydroxymarikarin |

| Secoodorine |

| Secopiriferine |

| Desacetylaglain A |

Mechanistic Investigations of 3 Hydroxy 5,7,4 Trimethoxyflavone S Biological Actions

Molecular Target Identification and Validation

The initial step in understanding the pharmacological profile of 3'-Hydroxy-5,7,4'-trimethoxyflavone involves identifying and validating its direct molecular targets. Research has focused on its interactions with various enzymes, proteins, and receptors that play critical roles in physiological and pathological processes.

The enzymatic inhibitory activities of flavonoids are a key aspect of their biological effects. Studies have explored the interactions of this compound and structurally similar compounds with several key enzymes involved in inflammation and signal transduction.

Lipoxygenase (LOX): 5-Hydroxy-3′,4′,7-trimethoxyflavone, a closely related isomer, has demonstrated significant inhibitory activity against soybean lipoxygenase (LOX), with an IC50 value of 23.97 µg/ml. chemfaces.com Spectroscopic analysis revealed that this inhibition is due to the formation of a complex between the flavonoid and the LOX enzyme, leading to the quenching of the enzyme's intrinsic fluorescence. chemfaces.com Molecular docking studies suggest that the binding is stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking within the enzyme's active site. chemfaces.com

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes and obesity. nih.gov Various natural flavonoids have been identified as PTP1B inhibitors. nih.gov The inhibition mechanisms can be competitive, non-competitive, or mixed-type, depending on the flavonoid's structure. frontiersin.orgmdpi.com For instance, some flavonoids exhibit non-competitive inhibition, meaning they bind to a site on the enzyme other than the active site, while others show mixed-type inhibition. frontiersin.org The inhibitory potency of flavonoids against PTP1B varies, with IC50 values reported in the micromolar range for different derivatives. nih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): In lipopolysaccharide-induced inflammation in RAW 264.7 macrophages, 5-Hydroxy-3′,4′,7-trimethoxyflavone has been shown to significantly reduce the mRNA expression of both iNOS and cyclooxygenase-2 (COX-2). chemfaces.com This indicates that the compound's anti-inflammatory effects are, at least in part, due to the transcriptional regulation of these pro-inflammatory enzymes. While a related compound, 2',4',7-trimethoxyflavone, potently inhibited prostaglandin (B15479496) E2 (PGE2) production, it did not inhibit COX-2 activity or its expression level, suggesting its mechanism of action is through the inhibition of phospholipase A(2) (PLA(2)). nih.gov This highlights the structural nuances that dictate the specific enzymatic targets of different trimethoxyflavone isomers.

Table 1: Inhibitory Activity of Related Flavonoids on Key Enzymes

| Compound | Target Enzyme | IC50 Value | Cell Line/System | Reference |

|---|---|---|---|---|

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | Soybean Lipoxygenase (LOX) | 23.97 µg/ml | In vitro | chemfaces.com |

| 2',4',7-trimethoxyflavone | Prostaglandin E2 (PGE2) Production | 0.48 µM | RAW 264.7 cells | nih.gov |

| 2',4',7-trimethoxyflavone | Secretory PLA(2)-IIA (sPLA(2)-IIA) | 70.5 µM | In vitro | nih.gov |

| 2',4',7-trimethoxyflavone | Cytosolic PLA(2) (cPLA(2)) | 70.4 µM | In vitro | nih.gov |

| Flavonoids (general) | Protein Tyrosine Phosphatase 1B (PTP1B) | 4.3 to 36.8 µmol/L | In vitro | nih.gov |

Beyond enzyme inhibition, the interaction of this compound with key proteins involved in cellular regulation, such as those in the apoptosis pathway, is a critical area of investigation.

MDM2-p53 Interaction: The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the murine double minute-2 (MDM2) protein. nih.gov The interaction between p53 and MDM2 leads to the degradation of p53, and inhibiting this interaction is a promising strategy in cancer therapy. nih.gov In silico molecular docking and dynamics studies have revealed that 5-hydroxy-3′,4′,7-trimethoxyflavone has the potential to inhibit the binding of MDM2 to p53. researchgate.net This inhibition would lead to the stabilization and activation of p53, thereby triggering apoptosis in cancer cells. researchgate.net

The immunomodulatory and anti-inflammatory effects of this compound are also mediated through its interaction with cytokine signaling pathways.

TNF-α Signaling: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation through its binding to TNF receptors (TNFR). glpbio.com Research has shown that 5-Hydroxy-3′,4′,7-trimethoxyflavone can significantly reduce the production of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6), in a concentration-dependent manner in RAW 264.7 macrophages. chemfaces.com This suggests a modulatory effect on the TNF-α signaling pathway, likely through the inhibition of downstream signaling cascades or by affecting the expression of the cytokine itself.

Cellular Signaling Pathway Interventions

The biological actions of this compound are ultimately executed through its modulation of complex intracellular signaling networks. Research has begun to unravel its impact on key pathways that govern cellular responses to external stimuli.

The mitogen-activated protein kinase (MAPK) signaling pathways, comprising the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are critical mediators of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov The regulation of these pathways is often a key mechanism for the biological activity of flavonoids. For instance, in normal human dermal fibroblasts stimulated by TNF-α, 3,5,7-trimethoxyflavone (B1676842) has been shown to affect the phosphorylation of MAPK proteins. researchgate.net While direct studies on this compound are emerging, the behavior of related compounds provides a framework for its potential actions. The activation or inhibition of ERK, p38, and JNK phosphorylation can have profound effects on cellular fate, and the specific pattern of modulation by a given flavonoid determines its ultimate biological response. nih.govnih.gov

Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of cellular processes. nih.gov However, excessive ROS can lead to oxidative stress and cellular damage. Interestingly, studies on the related compound 5-hydroxy-3′,4′,7-trimethoxyflavone have shown that its treatment of MCF-7 breast cancer cells leads to a significant elevation of cellular ROS. researchgate.net This increase in ROS appears to be linked to the induction of apoptosis in these cancer cells. researchgate.net This suggests that for certain biological responses, such as anticancer activity, the pro-oxidant effect of this flavonoid may be a crucial part of its mechanism of action.

Gene Expression and Transcriptional Regulation

Research into the biological activities of this compound has revealed notable immunomodulatory effects, particularly concerning the production of key inflammatory mediators. While comprehensive data on its direct transcriptional regulation of a wide array of genes is still emerging, specific studies have demonstrated its capacity to significantly influence inflammatory pathways.

A key investigation into the compounds isolated from the medicinal plant Zeyheria montana identified this compound as a major active flavonoid. nih.gov This study explored its immunomodulatory and antioxidant properties, providing direct evidence of its impact on inflammatory cytokine secretion by macrophages. The findings indicated that this compound potently inhibits the secretion of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), two critical pro-inflammatory cytokines involved in the inflammatory cascade. nih.gov The substantial reduction in the levels of these cytokines suggests that the compound's mechanism of action likely involves the upstream regulation of their corresponding genes at the transcriptional level.

The study highlighted that this compound, along with a co-isolated compound, 6-hydroxy-5,7-dimethoxyflavone, exerted these antioxidant and immunomodulatory effects, supporting the traditional use of Zeyheria montana as an anti-inflammatory agent. nih.gov The specific inhibitory action on IL-1β and IL-6 secretion is detailed in the table below.

| Compound | Cytokine | Inhibition of Secretion (%) | Source |

|---|---|---|---|

| This compound | Interleukin-1β (IL-1β) | 91.5% | nih.gov |

| This compound | Interleukin-6 (IL-6) | ~44.5% | nih.gov |

While these findings strongly point towards a regulatory role in inflammation, the available scientific literature based on the conducted search does not provide specific details on the impact of this compound on the transcriptional control of apoptotic genes, such as those from the Bcl-2 family (e.g., Bax, Bcl-2). Further research is required to fully elucidate its effects on the gene expression pathways governing apoptosis.

Structure Activity Relationship Sar Studies of Methoxyflavones and Hydroxyflavones

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Efficacy

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid rings significantly modulate their biological properties. These substitutions influence factors such as antioxidant capacity, enzyme inhibition, and interactions with cellular targets. nih.gov

The location of hydroxyl groups on the flavonoid scaffold is a critical determinant of biological activity.

C-3' Hydroxyl Group: The presence of a hydroxyl group at the C-3' position of the B-ring is often associated with enhanced biological activities. For instance, studies have indicated that a hydroxyl group at C-3' can contribute to the anti-inflammatory and neuroprotective effects of flavones. nih.gov In the context of antioxidant activity, the presence of hydroxyl groups on the B-ring, particularly a catechol (o-dihydroxy) structure, is a key feature for radical scavenging. nih.gov

C-5 Hydroxyl Group: A hydroxyl group at the C-5 position of the A-ring is important for various biological actions, including anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. nih.gov This group can form a hydrogen bond with the 4-oxo group, which can influence the planarity and electronic properties of the molecule. researchgate.net The 5,7-dihydroxylation of the A ring is considered important for antibacterial activity. nih.gov Studies have also shown that flavonoids with a 5-OH group exhibit higher cytotoxicity. nih.govresearchgate.net

C-3 Hydroxyl Group: The 3-hydroxy group on the C-ring is crucial for certain biological activities. For example, flavonoids possessing a 3-OH group have been shown to play a positive role in antioxidant activities. nih.govresearchgate.net It is also a key structural element for radical scavenging activity, along with the C2-C3 double bond and the 4-oxo group. nih.gov Furthermore, the 3-OH group is required to induce DNA damage in the presence of cupric ions. nih.gov

The following table summarizes the influence of hydroxyl group positions on various biological activities:

Table 1: Influence of Hydroxyl Group Position on Biological Activity| Position | Associated Biological Activity | Reference |

|---|---|---|

| C-3' | Anti-inflammatory, Neuroprotective, Antioxidant | nih.govnih.gov |

| C-5 | Anti-MRSA, Cytotoxicity | nih.govnih.govresearchgate.net |

| C-3 | Antioxidant, DNA Damage Induction (with Cu²⁺) | nih.govresearchgate.netnih.gov |

Methoxylation, the substitution with a methoxy group, also has a profound impact on the biological profile of flavonoids. Generally, the O-methylation of hydroxyl groups can decrease radical scavenging capacity. nih.gov

B-Ring Methoxy Groups (C-3', C-4'): The presence of methoxy groups on the B-ring at positions 3' and 4' is a common feature in many biologically active flavonoids. In the case of 3'-Hydroxy-5,7,4'-trimethoxyflavone, the 3'-hydroxy and 4'-methoxy substitution pattern is of particular interest. Studies on related compounds have shown that 3',4'-dimethoxy substitution is a key feature for certain activities. nih.govelsevierpure.com

A-Ring Methoxy Groups (C-5, C-7): Methoxy groups on the A-ring, such as at the C-5 and C-7 positions, also play a significant role. For instance, the presence of a methoxy group at the C-7 position has been linked to enhanced anti-inflammatory activity. nih.gov Flavonoids with a 5,7-dimethoxy substitution pattern have been noted for their intermediate cytotoxicity. nih.gov

The following table provides an overview of the role of methoxy group positions:

Table 2: Role of Methoxy Group Position on Biological Activity| Position/Pattern | Associated Biological Activity | Reference |

|---|---|---|

| C-3', C-4' | Modulation of drug resistance | nih.govelsevierpure.com |

| C-7 | Anti-inflammatory | nih.gov |

| C-5, C-7 | Intermediate Cytotoxicity | nih.gov |

Rational Design and Synthesis of this compound Derivatives

The understanding of SAR provides a foundation for the rational design and synthesis of derivatives of this compound with potentially enhanced or more specific biological activities.

Targeted chemical modifications can be employed to optimize the therapeutic potential of flavonoids.

Modification at C-5: The hydroxyl group at the C-5 position is a potential site for modification. For example, in a study on related flavones, replacing the 5-hydroxy group with a fluorine atom was explored to evaluate its effect on the reversal of drug resistance. nih.govelsevierpure.com

Modification at C-7: The C-7 position is another key site for chemical modification. The introduction of different capping moieties at the C-7 hydroxy group has been investigated to enhance biological efficacy. nih.govelsevierpure.com

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids that can significantly alter their properties. cas.cz

Bioavailability and Solubility: Glycosylation generally increases the water solubility of flavonoids, which can in turn enhance their bioavailability. nih.govresearchgate.net This is a crucial factor for in vivo efficacy.

Modulation of Bioactivity: The effect of glycosylation on bioactivity can be complex and is not always predictable. While aglycones are often more potent antioxidants than their corresponding glycosides, glycosylation can sometimes enhance specific biological activities. nih.govnih.gov For instance, some flavonoid glycosides have shown similar or even greater anti-diabetic and anti-inflammatory activities in vivo compared to their aglycones. researchgate.net However, in other cases, glycosylation can decrease the inhibitory effect against certain enzymes, such as α-amylase. researchgate.net The position of glycosylation is also critical; for example, monoglycosylation at the C-7 position of a related flavone (B191248) derivative showed a reversal effect on drug resistance, whereas di- and triglycoside derivatives did not. nih.govelsevierpure.com

Comparative SAR Analysis with Structurally Related Flavonoids

To better understand the unique properties of this compound, it is useful to compare its structure and activity with related flavonoids.

Comparison with other Methoxyflavones: The number and position of methoxy groups can lead to significant differences in activity. For example, a study comparing various methoxyflavones found that their cytotoxic effects varied based on the methoxylation pattern. nih.govresearchgate.net

Impact of Hydroxylation vs. Methoxylation: The replacement of a hydroxyl group with a methoxy group can have a significant impact. For instance, the antioxidant activity of a flavonoid with the pattern 3,5,7,3',4'-OH was found to be higher than that of a flavonoid with 5,7,3',4'-OH, highlighting the positive role of the 3-OH group. nih.govresearchgate.net Conversely, flavonoids substituted with various numbers of methoxy groups showed decreased antioxidant activity. nih.govresearchgate.net

The following table presents a comparative analysis of structurally related flavonoids:

Table 3: Comparative SAR of Related Flavonoids| Compound/Structural Feature | Observed Effect | Reference |

|---|---|---|

| 3,5,7,3',4'-pentahydroxyflavone vs. 5,7,3',4'-tetrahydroxyflavone | Higher antioxidant activity with 3-OH group. | nih.govresearchgate.net |

| Increasing number of methoxy groups | Decreased antioxidant activity. | nih.govresearchgate.net |

| 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) vs. 3',4',7-trimethoxyflavone | Stronger reversal effect on drug resistance with 5-OH group. | nih.govelsevierpure.com |

Evaluation of Diverse Flavone and Flavonol Scaffolds

The foundational structure of flavonoids, consisting of two hydroxylated aromatic rings (A and B) connected by a three-carbon fragment, allows for extensive variation and classification into subclasses like flavones, flavonols, flavanones, and isoflavones. researchgate.net The flavone and flavonol scaffolds, in particular, serve as a privileged framework in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.govacs.org The specific biological activities of these compounds are intricately linked to their substitution patterns, especially the presence and location of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings. nih.gov

The core flavone scaffold features a C2-C3 double bond conjugated with a 4-carbonyl group in the C ring, a structural characteristic that is crucial for antioxidant activity. mdpi.com Flavonols, also known as 3-hydroxyflavones, are a specific type of flavone that possesses a hydroxyl group at the C-3 position. nih.gov This feature, in conjunction with the 4-keto group and the C2-C3 double bond, creates a highly electron-conjugated system that enhances chelating abilities and contributes to potent antioxidant, anti-inflammatory, and cytotoxic activities. nih.gov

Research into the structure-activity relationships (SAR) of these scaffolds reveals that the positioning of functional groups is a key determinant of efficacy and mechanism of action. nih.gov For instance, the methoxy group in naturally occurring flavones is known to promote cytotoxic activity in various cancer cell lines. nih.gov However, the lipophilic nature of methoxy groups can impact water solubility and drug transport. nih.gov To address this, studies suggest that incorporating polar hydroxyl groups can create a synergistic effect, forming hydrogen bonds and stabilizing free radicals, thereby overcoming the challenges associated with methoxylation while maintaining essential lipophilic properties. nih.gov

Studies comparing different substitution patterns have yielded specific insights into their influence on biological activity:

Anti-inflammatory Activity: The presence of a methoxy group at the C7 position and a hydroxyl group at the C3' position has been shown to enhance the anti-inflammatory activity of flavones. mdpi.com In one study, flavone derivatives with a 7-hydroxy group showed significant anti-inflammatory and antioxidant potential. nih.gov Specifically, compounds like 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one demonstrated notable potency. nih.gov

Anticancer and Cytotoxic Activity: The 7-hydroxy flavone isolated from Avicennia officinalis exhibited promising anticancer activity against HeLa and MDA-MB231 cancer cell lines, with IC₅₀ values of 22.56 µg/mL and 3.86 µg/mL, respectively. nih.gov Its antioxidant activity was also significant, with an IC₅₀ value of 5.54 µg/mL. nih.gov In another study, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) showed a stronger effect in reversing drug resistance in cancer cells than its non-hydroxylated counterpart, 3',4',7-trimethoxyflavone (TMF). nih.gov This highlights the importance of the 5-hydroxy group in this specific activity. nih.gov

Antioxidant Activity: The structural arrangement of flavonoids plays a vital role in their ability to scavenge reactive oxygen species (ROS). mdpi.com The C2-C3 double bond in conjugation with the 4-carbonyl group is a key feature for this activity. mdpi.com The position of hydroxyl groups also plays a critical role; for example, 3-hydroxyflavone (B191502) has a higher inhibitory potency for certain enzymes compared to polyhydroxy- or methoxy-substituted flavones. taylorandfrancis.com Conversely, the steric effect of a 5-hydroxy group can lead to lower complexing capacity compared to a 3-hydroxyflavone due to the formation of a less favorable hexa-atomic nucleus via hydrogen bonding. researchgate.net

The following interactive tables summarize the findings from various studies on flavone and flavonol scaffolds, illustrating the impact of different substitution patterns on their biological activities.

Table 1: SAR of Flavone Derivatives in Anti-inflammatory and Antioxidant Studies

| Compound Name | Key Structural Features | Observed Activity | Reference(s) |

|---|---|---|---|

| 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | 7-OH group, 3-(4-methoxy)phenyl group | Potent anti-inflammatory agent | nih.gov |

| 2-(2,4-dimethoxy-phenyl)-7-hydroxy-4H-chromen-4-one | 7-OH group, 2-(2,4-dimethoxy)phenyl group | Potent anti-inflammatory agent | nih.gov |

| 7-hydroxy flavone | 7-OH group | Promising antioxidant activity (IC₅₀ = 5.54 µg/mL) | nih.gov |

Table 2: SAR of Flavone Derivatives in Anticancer and Drug Resistance Studies

| Compound Name | Key Structural Features | Observed Activity | Reference(s) |

|---|---|---|---|

| 7-hydroxy flavone | 7-OH group | Anticancer activity (IC₅₀ = 22.56 µg/mL for HeLa; 3.86 µg/mL for MDA-MB231) | nih.gov |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | 5-OH group, 3',4',7-OCH₃ groups | Strong reversal of BCRP-mediated drug resistance (RI₅₀ = 7.2 nM) | nih.gov |

| 3',4',7-trimethoxyflavone (TMF) | 3',4',7-OCH₃ groups | Potent reversal of BCRP-mediated drug resistance (RI₅₀ = 18 nM) | nih.gov |

| 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | 5-F group, 3',4',7-OCH₃ groups | Reversal of BCRP-mediated drug resistance (RI₅₀ = 25 nM) | nih.gov |

These findings collectively underscore that the flavone and flavonol skeletons are highly adaptable scaffolds. researchgate.netnih.gov The specific biological profile of a derivative can be finely tuned by strategic placement of hydroxyl and methoxy substituents, influencing properties from anti-inflammatory potency to the ability to overcome multidrug resistance in cancer cells. nih.govnih.gov

In Vitro Research Methodologies and Experimental Models in Flavone Research

Cell Culture Models for Biological Activity Assessment

Cell culture models are fundamental tools for assessing the biological effects of 3'-Hydroxy-5,7,4'-trimethoxyflavone on specific cell types, providing insights into its potential therapeutic applications.

Lipopolysaccharide-induced RAW 264.7 Macrophages: The anti-inflammatory properties of 5-hydroxy-3′,4′,7-trimethoxyflavone have been investigated using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a model that mimics an inflammatory response. nih.gov In these studies, the compound was shown to significantly inhibit the production of nitric oxide. nih.gov Furthermore, it led to a slight reduction in the levels of prostaglandin-E2 at the concentrations tested. nih.gov The production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, was also markedly reduced by the flavone (B191248) in a manner dependent on its concentration. nih.gov This inhibition of inflammatory markers is associated with a reduction in the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that the compound's effects occur at the transcriptional level. nih.gov

| Experimental Model | Key Findings for this compound |

| LPS-induced RAW 264.7 Macrophages | - Significant inhibition of nitric oxide (NO) production. nih.gov- Slight reduction in prostaglandin-E2 (PGE2) levels. nih.gov- Dose-dependent reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.gov- Reduced mRNA expression of iNOS and COX-2. nih.gov |

Normal Human Dermal Fibroblasts: Specific research on the effects of this compound on Normal Human Dermal Fibroblasts was not identified in the reviewed literature.

MCF-7 Human Breast Cancer Cells: The antiproliferative and apoptosis-inducing capabilities of 5-hydroxy-3′,4′,7-trimethoxyflavone have been examined in the human breast cancer cell line MCF-7. researchgate.net The anti-proliferative effect was confirmed using an MTT cytotoxicity assay. researchgate.net The compound was observed to induce apoptosis, as demonstrated by acridine (B1665455) orange/ethidium bromide (AO/EtBr) and Hoechst 33258 staining. researchgate.net Further investigation revealed that it promotes apoptosis by modulating key apoptotic markers, including p53, Bcl-2, and Bax, and by increasing the level of cleaved PARP. researchgate.net

| Cell Line | Research Findings for this compound |

| MCF-7 Human Breast Cancer Cells | - Confirmed anti-proliferative effects. researchgate.net- Induction of apoptosis. researchgate.net- Modulation of apoptotic markers (p53, Bcl-2, Bax, cleaved PARP). researchgate.net |

K562/BCRP Human Leukemia Cells: The potential of 5-hydroxy-3′,4′,7-trimethoxyflavone to reverse multidrug resistance has been studied in human leukemia K562 cells that overexpress the breast cancer resistance protein (BCRP), also known as K562/BCRP. nih.gov This research found that the compound had a potent reversal effect on drug resistance, with a concentration causing a twofold reduction in drug sensitivity (RI50) of 7.2 nM towards the anticancer drug SN-38. nih.gov This effect was stronger than that of the related compound 3',4',7-trimethoxyflavone (TMF), which had an RI50 of 18 nM. nih.gov Additionally, treatment with 5-hydroxy-3′,4′,7-trimethoxyflavone suppressed the expression of the BCRP protein in these cells. nih.gov

| Cell Line | Research Findings for this compound |

| K562/BCRP Human Leukemia Cells | - Reversal of BCRP-mediated drug resistance with an RI50 of 7.2 nM towards SN-38. nih.gov- Suppression of BCRP protein expression. nih.gov |

HL60 Cells: While polymethoxyflavones, as a class, have been shown to inhibit the growth of the human leukemia HL60 cell line, specific studies detailing the antiproliferative activity of this compound on HL60 cells were not found in the reviewed scientific literature. iiarjournals.orgiiarjournals.orgnih.gov

Candida species: While general antifungal properties have been attributed to 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989), specific studies investigating its activity against Candida species were not identified in the available research. biocat.com

Trypanosoma brucei: 5-Hydroxy-3',4',7-trimethoxyflavone has been reported to exhibit moderate activity against Trypanosoma brucei, the protozoan parasite responsible for African sleeping sickness. biocat.com

| Pathogen Model | Reported Activity of this compound |

| Trypanosoma brucei | Moderate antitrypanosomal activity with a reported MIC value of 19.0 ug/ml. biocat.com |

Biochemical and Enzyme Assays

Biochemical and enzyme assays are employed to quantify the direct interactions between this compound and specific molecular targets, which helps to elucidate its mechanisms of action.

Lipoxygenase: 5-Hydroxy-3′,4′,7-trimethoxyflavone has demonstrated notable inhibitory effects on soybean lipoxygenase.

| Enzyme | Inhibitory Activity of this compound |

| Soybean Lipoxygenase | Prominent inhibitory activity with a reported IC50 value of 23.97 µg/ml. |

Protein Tyrosine Phosphatase 1B (PTP1B): There was no specific information found in the reviewed literature regarding the inhibition of Protein Tyrosine Phosphatase 1B by this compound.

Nitric Oxide (NO): As part of its anti-inflammatory profile, 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to significantly inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 macrophages. nih.gov

Prostaglandin (B15479496) E2 (PGE2): In the same cellular model, the compound demonstrated a slight reduction in the levels of prostaglandin E2. nih.gov

| Inflammatory Mediator | Effect of this compound |

| Nitric Oxide (NO) | Significant inhibition of production in LPS-induced RAW 264.7 macrophages. nih.gov |

| Prostaglandin E2 (PGE2) | Slight reduction in levels in LPS-induced RAW 264.7 macrophages. nih.gov |

Cytokine Profiling (e.g., TNF-α, IL-6, IL-1β Quantification)

Cytokine profiling is a critical method for assessing the anti-inflammatory potential of a compound. This typically involves stimulating immune cells, such as murine macrophage-like RAW 264.7 cells, with an inflammatory agent like lipopolysaccharide (LPS) and then treating them with the compound of interest. nih.govnih.gov The levels of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)—in the cell culture supernatant are then quantified. nih.govnih.gov The most common method for this quantification is the Enzyme-Linked Immunosorbent Assay (ELISA), which offers high specificity and sensitivity for detecting and measuring the concentration of these proteins. nih.gov While Pachypodol is reported to have general anti-inflammatory properties, specific studies detailing its quantitative effect on the production of TNF-α, IL-6, and IL-1β are not extensively available in the reviewed literature.

Molecular and Cell Biology Techniques

A range of molecular and cell biology techniques are utilized to dissect the specific pathways through which this compound exerts its effects.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to measure the expression levels of specific genes. This method allows researchers to determine if a compound alters the transcription of genes involved in inflammation, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), or apoptosis, like Bcl-2, Bax, and p53. nih.govnih.govnih.govwaocp.org The process involves isolating messenger RNA (mRNA) from treated cells, converting it into complementary DNA (cDNA), and then amplifying the specific gene sequences. The level of amplification, detected in real-time, corresponds to the initial amount of mRNA, providing a quantitative measure of gene expression. waocp.orgwaocp.org

Studies have shown that Pachypodol can modulate the mRNA levels of certain antioxidant enzymes, such as glutamate-cysteine ligase catalytic subunit (GCLC) and modifier subunit (GCLM). nih.govmdpi.com However, specific qRT-PCR analyses detailing the direct effects of Pachypodol on the expression of iNOS, COX-2, Bcl-2, Bax, and p53 are not prominently featured in the available scientific literature. The regulation of these genes is often inferred from the compound's observed anti-inflammatory and pro-apoptotic activities. mdpi.comnih.gov

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins within a cell lysate. nih.gov This method is instrumental in studying signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Research on Pachypodol has utilized this technique to investigate its effect on MAPK signaling components.

In one study, HepG2 cells were treated with Pachypodol, and Western blot analysis was performed to assess the phosphorylation status of Extracellular signal-Regulated Kinase (ERK), a key protein in the MAPK pathway. nih.govmdpi.com The results demonstrated that Pachypodol treatment led to an increase in the phosphorylation of ERK (p-ERK). nih.govmdpi.com This technique was also used to show that Pachypodol treatment results in the nuclear accumulation of the transcription factor Nrf2, which plays a pivotal role in the antioxidant response. nih.govmdpi.com To confirm the involvement of the MAPK pathway, cells were pretreated with PD98059, an inhibitor of MEK (the upstream kinase of ERK), which was shown to block the Pachypodol-induced effects. nih.govmdpi.comnih.gov There is no available research detailing the use of Western blotting to analyze the effect of Pachypodol on Breast Cancer Resistance Protein (BCRP).

Table 1: Effect of Pachypodol on Protein Expression via Western Blot

| Cell Line | Target Protein | Observed Effect | Notes | Source(s) |

| HepG2 | p-ERK/Total ERK | Increased phosphorylation | Indicates activation of the MAPK pathway. | nih.govmdpi.comnih.gov |

| HepG2 | Nuclear Nrf2 | Increased accumulation in the nucleus | Suggests activation of the antioxidant response pathway. | nih.govmdpi.comnih.gov |

Various assays are available to detect and quantify apoptosis, or programmed cell death, a key target for anticancer therapies. nih.gov

Staining Assays: Dyes like Acridine Orange/Ethidium Bromide (AO/EB) and Hoechst stains are used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov

Annexin V Staining: This is a common flow cytometry-based assay. nih.govyoutube.com In early apoptosis, a membrane phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorescent dye (like FITC or Cy3) and used to identify these early apoptotic cells. nih.govdojindo.com

Comet Assay: The single-cell gel electrophoresis, or Comet assay, is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov

While Pachypodol has been reported to possess cytotoxic and anticancer properties, suggesting an ability to induce apoptosis, specific studies employing these standard apoptosis detection assays to characterize and quantify this effect are not detailed in the reviewed literature.

The antioxidant activity of a compound is often evaluated by its ability to reduce intracellular levels of Reactive Oxygen Species (ROS). A common method for this involves using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or its chloromethyl derivative (CM-H2DCFDA). nih.govyoutube.com These non-fluorescent probes can permeate the cell membrane. Inside the cell, they are deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The intensity of this fluorescence, which can be measured by fluorescence microscopy or a plate reader, is directly proportional to the amount of ROS present in the cell. nih.govyoutube.com

The antioxidant effect of Pachypodol has been demonstrated using this methodology. In a study using HepG2 cells, pretreatment with Pachypodol was shown to significantly attenuate the increase in intracellular ROS caused by the oxidizing agent tert-butylhydroperoxide (t-BHP). nih.govmdpi.comresearchgate.net

Table 2: Effect of Pachypodol on Intracellular ROS Levels

| Cell Line | ROS Inducer | Assay Probe | Measurement Method | Result | Source(s) |

| HepG2 | t-BHP (500 μM) | CM-H2DCFDA (10 μM) | Fluorescence Microscopy | Pachypodol pretreatment significantly decreased t-BHP-induced ROS production. | nih.govmdpi.comresearchgate.net |

Fluorescence quenching spectroscopy is a powerful biophysical technique used to study the binding interaction between a ligand (like Pachypodol) and a protein, such as Human Serum Albumin (HSA), which is a major transport protein in the blood. nih.govnih.gov Proteins containing the amino acid tryptophan exhibit intrinsic fluorescence. When a ligand binds near this tryptophan residue, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.govnih.gov By systematically titrating the protein with increasing concentrations of the ligand and measuring the corresponding decrease in fluorescence, researchers can determine binding parameters, including the binding constant and the number of binding sites. nih.gov This provides valuable information about the affinity and nature of the interaction. tums.ac.ir

Currently, there are no specific studies found in the reviewed scientific literature that apply fluorescence quenching spectroscopy to investigate the binding interactions of this compound with HSA or other proteins.

Advanced In Silico Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. By calculating the binding energy, docking simulations can help identify potential drug candidates and elucidate their binding mechanism at the active site of a target protein.

Despite the utility of this method, specific molecular docking studies detailing the interaction of this compound with inflammatory and cancer-related targets such as Lipoxygenase (LOX), Murine Double Minute 2 (MDM2-p53), inducible Nitric Oxide Synthase (iNOS), or Cyclooxygenase-2 (COX-2) are not available in the reviewed scientific literature. While research has been conducted on isomers and other related flavonoids against these targets nih.govtandfonline.comresearchgate.net, the precise binding modes and interaction energies for this compound remain uninvestigated in this context.

General docking studies on other flavonoids have shown that interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the target's active site unsoed.ac.idnih.gov. For example, in studies on different flavonoids with COX-2, key residues like Tyr355 and Ser530 have been identified as important for binding scielo.br. However, without specific studies on this compound, its potential interactions with these specific targets can only be hypothesized.

Molecular Dynamics Simulations for Complex Stability and Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. An MD simulation can provide detailed information on the stability of a ligand-protein complex and the dynamic changes in its conformation. This powerful tool helps to validate the interactions predicted by docking and offers a more realistic representation of the molecular interactions in a biological environment.

Currently, there are no specific molecular dynamics simulation studies published that analyze the stability of complexes formed between this compound and protein targets like LOX, MDM2-p53, iNOS, or COX-2. Such studies on its isomer, 5-hydroxy-3′,4′,7-trimethoxyflavone, have been performed to confirm the stability of its complexes with targets like bovine serum albumin, demonstrating the utility of the technique researchgate.net. For this compound, MD simulations would be a valuable next step to confirm any promising docking results and to understand the durability and nature of its binding to potential therapeutic targets.

Predictive Bioactivity and Target Prediction Algorithms

Predictive bioactivity and target prediction algorithms are computational tools that use the chemical structure of a compound to forecast its likely biological activities and identify potential protein targets. These in silico methods rely on large databases of known compound-target interactions and employ machine learning or similarity-based approaches to make predictions for novel compounds impactfactor.org. This process, often called "target fishing," can accelerate the early stages of drug discovery by suggesting potential mechanisms of action for further experimental validation.

While in silico platforms and algorithms for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activities are available impactfactor.orgnih.gov, a comprehensive study applying these predictive algorithms to this compound has not been reported in the available literature. Such an analysis could reveal potential new therapeutic applications for this flavonoid by identifying high-probability protein targets beyond those commonly studied. For instance, predictive analyses on related flavonoids have suggested a wide range of activities, including enzyme inhibition and interactions with various receptors impactfactor.org. Applying these powerful predictive tools to this compound could provide valuable hypotheses for future in vitro and in vivo research.

Future Research Directions and Translational Implications

Comprehensive Elucidation of Undiscovered Biological Activities and Molecular Pathways

The full spectrum of biological activities for 3'-Hydroxy-5,7,4'-trimethoxyflavone has yet to be explored. Research on structurally similar flavonoids provides a compelling rationale for investigating this compound's potential in several key areas. For instance, the isomer 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has demonstrated significant anti-inflammatory, antibacterial, and antifungal properties. chemfaces.com Specifically, it has been shown to inhibit nitric oxide production and reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, pointing to a clear anti-inflammatory mechanism. chemfaces.com

Future research should prioritize a systematic screening of this compound against a diverse panel of biological targets. Key areas of investigation should include its potential as an anticancer, antiviral, and neuroprotective agent. Elucidating the molecular pathways underlying any observed activity is paramount. For example, studies could investigate its ability to modulate critical signaling pathways often implicated in disease, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways.

Table 1: Proposed Areas for Biological Activity Screening

| Potential Activity | Rationale Based on Related Flavonoids | Potential Molecular Pathways to Investigate |

|---|---|---|

| Anti-inflammatory | Isomers show inhibition of inflammatory mediators like NO, iNOS, and COX-2. chemfaces.com | NF-κB signaling, MAPK pathways, Inflammasome activation |

| Anticancer | Many flavonoids interfere with cell proliferation and survival pathways. | Apoptosis induction (Caspase activation), Cell cycle arrest, PI3K/Akt signaling |

| Antimicrobial | Related compounds exhibit antibacterial activity and synergize with antibiotics. nih.gov | Inhibition of bacterial enzymes, Disruption of cell membrane integrity |

| Neuroprotective | Flavonoids are known for their antioxidant properties that can protect neurons. sysrevpharm.org | Nrf2 antioxidant response, Inhibition of acetylcholinesterase, Modulation of neuroinflammation |

| Chemosensitizing | Isomers reverse multidrug resistance in cancer cells. nih.gov | Inhibition of drug efflux pumps (e.g., P-glycoprotein, BCRP) |

Investigation of Synergistic Effects with Established Therapeutic Agents

A significant opportunity in modern pharmacology lies in combination therapy, where compounds can work synergistically to enhance efficacy and overcome resistance. The potential of this compound to act as a synergistic agent is a critical and unexplored area of research.

Studies on its isomers have set a strong precedent. For example, 5-hydroxy-3,7,4'-trimethoxyflavone, isolated from Vitex gardneriana, displayed synergistic effects when combined with the antibiotics norfloxacin (B1679917) and gentamicin (B1671437) against multidrug-resistant strains of E. coli and S. aureus. nih.gov Even more striking is the ability of the related compound 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) to reverse drug resistance to the anticancer agent SN-38 in cancer cells overexpressing the Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govelsevierpure.com This chemosensitizing effect is achieved through the suppression of BCRP expression and the direct inhibition of its drug efflux activity. nih.govelsevierpure.com

Future investigations should systematically pair this compound with a range of conventional drugs. This includes antibiotics, antifungals, and a variety of chemotherapeutic agents, particularly those whose effectiveness is limited by efflux pump-mediated resistance. Such studies could establish this natural product as an adjuvant in treating resistant infections and cancers.

Development and Evaluation of Novel Synthetic Analogs with Enhanced Efficacy and Selectivity

While natural products provide excellent starting points, medicinal chemistry can often enhance their therapeutic properties. The development of synthetic analogs of this compound could lead to compounds with improved potency, selectivity, bioavailability, and metabolic stability.

A powerful example comes from research on 3',4',7-trimethoxyflavone (TMF), which was identified as a potent agent for reversing BCRP-mediated drug resistance. nih.gov In an effort to improve its activity, researchers synthesized a series of analogs. The introduction of a hydroxyl group at the C-5 position, yielding 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), resulted in a significantly more potent compound. nih.govelsevierpure.com

Table 2: Structure-Activity Relationship of Flavonoids in Reversing BCRP-Mediated Resistance

| Compound | Structure Modification | Reversal Activity (RI₅₀) | Reference |

|---|---|---|---|

| 3',4',7-Trimethoxyflavone (TMF) | Parent Compound | 18 nM | nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Addition of 5-OH group | 7.2 nM | nih.gov |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Replacement of 5-OH with 5-F | 25 nM | nih.gov |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone | Addition of 5-OH and 7-O-glucose | 91 nM | nih.gov |

Data from a study on resistance to SN-38 in K562/BCRP cells. A lower RI₅₀ value indicates higher potency.

This demonstrates that small structural modifications can have a profound impact on biological activity. A focused medicinal chemistry campaign on this compound is a logical next step. Future work should involve creating a library of analogs with systematic modifications to the flavone (B191248) skeleton. These modifications could include altering the substitution pattern of methoxy (B1213986) and hydroxyl groups, as well as introducing other functional groups to probe structure-activity relationships and optimize for a desired therapeutic effect.

Application of Multi-omics Technologies for Deeper Mechanistic Insights

To fully understand the biological impact of this compound, a systems-level approach is necessary. The application of multi-omics technologies—including transcriptomics, proteomics, and metabolomics—can provide an unbiased and comprehensive view of the molecular changes induced by the compound within a cell or organism.

While some studies on related flavonoids have utilized elements of these approaches, such as analyzing mRNA chemfaces.com or protein levels nih.gov, a holistic multi-omics analysis has not been performed. Such an approach could:

Identify Novel Targets: Uncover previously unknown proteins or pathways that are modulated by the compound.

Elucidate Mechanisms of Action: Provide a detailed map of the signaling cascades and metabolic pathways affected, offering a deeper understanding of how the compound exerts its biological effects.

Discover Biomarkers: Identify molecular signatures that could predict which patients or conditions would be most likely to respond to treatment.

Reveal Off-Target Effects: Proactively identify unintended molecular interactions, which is crucial for future safety and toxicology assessments.

Future research should employ these powerful technologies to create a detailed molecular portrait of the effects of this compound. This would not only accelerate our understanding of its therapeutic potential but also provide a robust foundation for its development into a clinically relevant agent.

常见问题

Q. How is 3'-Hydroxy-5,7,4'-trimethoxyflavone isolated from natural sources?

Methodological Answer: The compound is primarily isolated via solvent extraction and chromatographic techniques. For example, it is extracted from Cucubalus baccifer using polar solvents like ethanol or methanol, followed by column chromatography (e.g., silica gel) for purification . In Kaempferia parviflora, isotope-labeling studies indicate it arises as a metabolite during flavonoid biosynthesis, requiring LC-MS for identification .

Q. What spectroscopic methods are used for structural characterization?

Methodological Answer: X-ray crystallography is employed to determine the crystalline structure, as demonstrated in studies resolving its monohydrate form (space group P2₁2₁2₁) . Complementary techniques include:

Q. What are the recommended storage conditions and solubility profiles for experimental use?

Methodological Answer:

- Storage :

- Solubility :

Q. What in vitro models demonstrate its antioxidant activity?

Methodological Answer :

- DPPH assay : Used to measure radical scavenging activity (IC₅₀ values reported for related flavonoids).

- Colon glutathione protection : In experimental colitis models, the compound preserves >90% glutathione levels in colon tissue, assessed via HPLC .

Advanced Research Questions

Q. How does this compound modulate immune responses in experimental colitis?

Methodological Answer : In murine colitis models, the compound reduces pro-inflammatory cytokines (IL-1β, IL-6) via:

Q. What methodological approaches assess its role in cancer cell apoptosis?

Methodological Answer : While direct data on this compound is limited, structurally similar flavonoids (e.g., 5,7,4'-trimethoxyflavone) are evaluated using:

Q. How do computational models predict its pharmacokinetic and toxicological profiles?

Methodological Answer :

Q. How to resolve discrepancies in reported bioactivities across studies?

Methodological Answer :

- Purity validation : Ensure >98% purity via HPLC (batch-specific COA required) .

- Model variability : Compare results across cell lines (e.g., SNU-16 gastric vs. HCT116 colorectal cancer).

- Dose standardization : Use pharmacokinetic modeling to adjust for bioavailability differences in in vivo vs. in vitro systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。